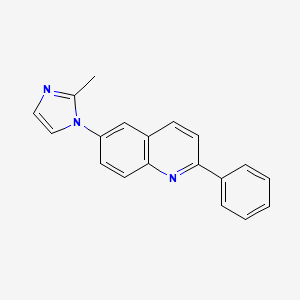![molecular formula C9H7Cl3O B13874581 1,4-Dichloro-2-[(2-chloroprop-2-en-1-yl)oxy]benzene CAS No. 139548-91-7](/img/structure/B13874581.png)
1,4-Dichloro-2-[(2-chloroprop-2-en-1-yl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dichloro-2-(2-chloroprop-2-enoxy)benzene is an organic compound with a benzene ring substituted with two chlorine atoms and a chloroprop-2-enoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dichloro-2-(2-chloroprop-2-enoxy)benzene typically involves the reaction of 1,4-dichlorobenzene with 2-chloroprop-2-en-1-ol in the presence of a suitable base. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene.
Base: Potassium carbonate or sodium hydroxide.
Temperature: Reflux conditions to ensure complete reaction.
Catalyst: Phase transfer catalysts like tetrabutylammonium bromide may be used to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of 1,4-dichloro-2-(2-chloroprop-2-enoxy)benzene may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-2-(2-chloroprop-2-enoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The chloroprop-2-enoxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction Reactions: The compound can be reduced to form corresponding alkanes or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with palladium on carbon catalyst.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
1,4-Dichloro-2-(2-chloroprop-2-enoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-dichloro-2-(2-chloroprop-2-enoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted products. The pathways involved include:
Electrophilic Aromatic Substitution: The benzene ring undergoes substitution reactions with electrophiles, forming intermediates that are further transformed into final products.
Oxidation and Reduction Pathways: The chloroprop-2-enoxy group undergoes oxidation or reduction, leading to the formation of epoxides, aldehydes, alkanes, or alcohols.
Comparison with Similar Compounds
Similar Compounds
1,4-Dichlorobenzene: A simpler compound with only two chlorine substituents on the benzene ring.
2-Chloroprop-2-en-1-ol: The alcohol precursor used in the synthesis of 1,4-dichloro-2-(2-chloroprop-2-enoxy)benzene.
1,4-Dichloro-2-(2-chloropropoxy)benzene: A similar compound with a propoxy group instead of a prop-2-enoxy group.
Uniqueness
1,4-Dichloro-2-(2-chloroprop-2-enoxy)benzene is unique due to the presence of both chlorine atoms and the chloroprop-2-enoxy group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest.
Properties
CAS No. |
139548-91-7 |
|---|---|
Molecular Formula |
C9H7Cl3O |
Molecular Weight |
237.5 g/mol |
IUPAC Name |
1,4-dichloro-2-(2-chloroprop-2-enoxy)benzene |
InChI |
InChI=1S/C9H7Cl3O/c1-6(10)5-13-9-4-7(11)2-3-8(9)12/h2-4H,1,5H2 |
InChI Key |
CVHFZKBYSRDBFH-UHFFFAOYSA-N |
Canonical SMILES |
C=C(COC1=C(C=CC(=C1)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]-3-methoxypropanimidamide](/img/structure/B13874527.png)










